Dapagliflozin

Catalog No.
S525008
CAS No.
461432-26-8
M.F
C21H25ClO6
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapagliflozin

CAS Number

461432-26-8

Product Name

Dapagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

JVHXJTBJCFBINQ-ADAARDCZSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Solubility

Soluble in DMSO.

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, 2-(3-(4-ethoxybenzyl)-4-chlorophenyl)-6-hydroxymethyltetrahydro-2H-pyran-3,4,5-triol, BMS 512148, BMS-512148, BMS512148, dapagliflozin, forxiga

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Description

The exact mass of the compound Dapagliflozin is 408.13397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glycemic Control

Studies have shown that Dapagliflozin effectively reduces blood sugar levels in patients with T2DM. When added to standard treatments like metformin, sulfonylureas, or thiazolidinediones, Dapagliflozin significantly lowers HbA1c, a key marker of long-term blood sugar control []. This effect is consistent across multiple trials, with reductions ranging from 0.82% to 0.97% for a 10mg dose [].

Source

Dapagliflozin for the treatment of type 2 diabetes mellitus – an update:

Weight Management

Another area of research interest is Dapagliflozin's impact on weight. Compared to other medications, Dapagliflozin has been shown to promote weight loss in patients with T2DM. Studies report a significant mean weight reduction of 1.8 kg compared to placebo and even greater reductions when compared to other medications like glipizide [, ].

Dapagliflozin is a medication primarily used for the management of type 2 diabetes mellitus. It functions as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is predominantly located in the proximal convoluted tubule of the kidneys. This inhibition reduces glucose reabsorption, leading to increased urinary glucose excretion and consequently lowering blood glucose levels. Dapagliflozin is marketed under various brand names, including Farxiga in the United States and Forxiga in Europe, and is also indicated for heart failure and chronic kidney disease management .

As mentioned earlier, Dapagliflozin's primary mechanism of action involves inhibiting SGLT2 in the kidneys. This inhibition reduces glucose reabsorption and increases its excretion in urine, leading to lower blood sugar levels [, ]. Additionally, Dapagliflozin may have beneficial effects on blood pressure and body weight in diabetic patients [].

  • Toxicity: Dapagliflozin is generally well-tolerated, but side effects like genital yeast infections and urinary tract infections can occur [].
  • Other Hazards: There are no reported hazards concerning flammability or reactivity associated with Dapagliflozin [].

The chemical formula of dapagliflozin is C21H25ClO6, with a molar mass of approximately 408.88 g/mol . The primary metabolic pathway involves glucuronidation, predominantly mediated by uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9), resulting in the formation of the inactive metabolite dapagliflozin 3-O-glucuronide. Minor metabolites include de-ethylated and hydroxylated forms .

Key Reactions:

  • Glucuronidation: Dapagliflozin → Dapagliflozin 3-O-glucuronide (inactive)
  • Hydroxylation: Minor pathways leading to additional metabolites.

Dapagliflozin's primary mechanism involves the reversible inhibition of SGLT2, responsible for approximately 90% of renal glucose reabsorption. By blocking this transporter, dapagliflozin promotes glycosuria (glucose excretion in urine), thereby reducing hyperglycemia in diabetic patients. Clinical studies have demonstrated that when combined with metformin, dapagliflozin can significantly lower hemoglobin A1c levels compared to monotherapy .

Pharmacokinetics:

  • Bioavailability: Approximately 78%
  • Protein Binding: About 91%
  • Elimination Half-life: Approximately 12.9 hours
  • Excretion: Primarily via urine (75%) and feces (21%) .

The synthesis of dapagliflozin was first disclosed in a patent filed by Bristol Myers Squibb in 2002. The process involves several key steps:

  • Formation of Intermediate: An aryl lithium compound reacts with a trimethylsilyl-protected gluconolactone.
  • Deprotection: Removal of trimethylsilyl groups using methanesulfonic acid in methanol.
  • Final Modifications: Elimination of an unwanted methoxy group through reaction with triethylsilane in the presence of boron trifluoride etherate .

This synthetic route has been refined over time to enhance yield and purity.

Dapagliflozin exhibits several pharmacodynamic interactions:

  • Diuretics: May enhance diuretic effects, increasing the risk of dehydration and hypotension.
  • Insulin and Insulin Secretagogues: Risk of hypoglycemia may increase; dosage adjustments may be necessary .

Similar Compounds

Dapagliflozin belongs to a class of medications known as SGLT2 inhibitors. Other compounds in this category include:

Compound NameBrand NamesKey Features
CanagliflozinInvokanaFirst SGLT2 inhibitor approved; similar action but different side effect profile.
EmpagliflozinJardianceDemonstrated cardiovascular benefits; similar mechanism but distinct pharmacokinetics.
ErtugliflozinSteglatroNewer SGLT2 inhibitor with comparable efficacy; unique dosing regimen.

Uniqueness of Dapagliflozin

Dapagliflozin is distinguished by its favorable pharmacokinetic profile, including a longer half-life and significant efficacy in reducing hemoglobin A1c levels when combined with other antidiabetic therapies. Its additional indications for heart failure and chronic kidney disease further enhance its clinical utility compared to other SGLT2 inhibitors .

Traditional Multi-Step Organic Synthesis Routes

The conventional synthetic approach to dapagliflozin follows a well-established multi-step pathway involving sequential transformations that construct the characteristic carbon-glycoside linkage [1]. This traditional route encompasses four primary stages: Friedel-Crafts acylation, reduction reactions, glycosylation for carbon-glycoside formation, and final deprotection steps. The overall process typically requires twenty-six hours of reaction time and achieves yields ranging from seventy-five to eighty-five percent with final product purities between 98.5 and 99.2 percent [2].

The traditional synthesis begins with the preparation of a brominated aromatic intermediate through Friedel-Crafts acylation, followed by reduction to generate the required benzyl alcohol derivative [3]. Subsequent organolithium-mediated coupling with protected glucose derivatives establishes the crucial carbon-glycoside bond, with final deprotection yielding the target compound [1]. This approach, while reliable, suffers from extended reaction times, requirement for cryogenic conditions at negative seventy-eight degrees Celsius, and significant environmental impact due to multiple extraction procedures [2].

Friedel-Crafts Acylation Optimization Strategies

The Friedel-Crafts acylation step represents a critical transformation in dapagliflozin synthesis, requiring careful optimization of acylating agents, catalytic systems, and reaction conditions [2]. Traditional approaches employ oxalyl chloride as the acylating agent in combination with aluminum trichloride catalyst, achieving yields of 86.2 percent under dichloromethane reaction medium at temperatures ranging from negative ten to zero degrees Celsius [4].

Alternative acylating systems have been developed to improve process efficiency and environmental compatibility. Thionyl chloride provides comparable results to oxalyl chloride, generating 84.5 percent yields under similar reaction conditions [4]. More environmentally benign approaches utilize acetic anhydride with boron trifluoride etherate catalyst in toluene solvent, achieving seventy-six percent yields at elevated temperatures between twenty and thirty degrees Celsius [5]. The development of in-situ acid chloride formation has emerged as a particularly attractive approach, reducing waste generation while maintaining acceptable yields of seventy-eight to eighty-two percent [5].

Optimization studies have demonstrated that catalyst loading significantly impacts both selectivity and yield outcomes. Aluminum trichloride loadings of 1.2 to 1.5 equivalents provide optimal balance between conversion efficiency and selectivity, while higher loadings lead to increased side product formation [4]. Temperature control proves critical, with reaction temperatures below negative ten degrees Celsius minimizing unwanted rearrangement reactions and maintaining high product selectivity [2].

Reduction Reaction Mechanisms and Catalytic Systems

The reduction of aromatic ketone intermediates to the corresponding methylene derivatives constitutes a pivotal transformation in dapagliflozin synthesis, with multiple mechanistic pathways available for achieving this conversion [6]. Sodium borohydride represents the most widely employed reducing agent, operating through hydride transfer mechanisms in ethanol solvent at temperatures between negative ten and five degrees Celsius, achieving yields of 94.1 percent [4].

The triethylsilane/boron trifluoride etherate system provides superior selectivity through ionic hydrogenation mechanisms, particularly effective for aromatic ketone substrates [6] [7]. This system operates in acetonitrile solvent at temperatures between zero and five degrees Celsius, achieving yields of 87.6 percent with minimal side product formation [7]. The mechanism involves initial coordination of boron trifluoride to the carbonyl oxygen, followed by hydride delivery from triethylsilane, ultimately generating hexaethyldisiloxane as a benign, easily removable byproduct [8].

Lithium aluminum hydride offers high selectivity for ketone reduction but requires stringent anhydrous conditions and tetrahydrofuran solvent at negative seventy-eight degrees Celsius [4]. While achieving yields between eighty-five and ninety percent, this approach suffers from safety concerns related to lithium aluminum hydride handling and disposal of aluminum-containing waste streams [4]. Recent developments have explored tetramethyldisiloxane as an environmentally benign alternative, providing yields of eighty-eight to ninety-two percent under mild conditions with minimal environmental impact [8].

Glycosylation Techniques for Carbon-Glycoside Formation

The formation of the characteristic carbon-glycoside linkage in dapagliflozin requires precise control over stereochemistry to achieve the desired alpha-anomeric configuration [9]. Traditional approaches employ protected gluconolactone derivatives as glycosyl donors in combination with organolithium reagents, achieving alpha-selectivity ratios of ninety-five to five percent [10]. The reaction proceeds through nucleophilic addition of the organolithium species to the lactone carbonyl, followed by intramolecular cyclization to establish the pyranose ring system [1].

Trimethylsilyl-protected gluconolactone derivatives provide enhanced reactivity and stereoselectivity under Lewis acid activation conditions [10]. These systems achieve alpha-selectivity ratios exceeding ninety-eight to two percent at temperatures between negative seventy and negative fifty-five degrees Celsius, with overall yields ranging from eighty-five to ninety percent [10]. The enhanced selectivity results from the conformational preferences imposed by the bulky trimethylsilyl protecting groups, which favor axial approach of the nucleophile [9].

Direct condensation approaches utilizing tetra-acetyl glucose derivatives offer simplified procedures but suffer from reduced stereochemical control, typically achieving mixed stereochemistry with alpha-beta ratios of seventy to thirty percent [10]. These methods operate at temperatures between zero and twenty-five degrees Celsius with yields ranging from sixty to seventy percent [10]. Enzymatic coupling methods represent an emerging approach for carbon-glycoside formation, utilizing glucose oxidases or related enzymes to achieve beta-selective coupling under mild aqueous conditions [9].

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in dapagliflozin production has become increasingly important for sustainable pharmaceutical manufacturing [5] [11]. These approaches focus on reducing environmental impact through improved atom economy, solvent selection, catalytic efficiency, and waste minimization strategies. Modern green chemistry implementations have achieved overall atom economies of eighty-five to ninety percent compared to traditional approaches that typically yield sixty-five to seventy percent [5].

Solvent Selection for Reduced Environmental Impact

Traditional dapagliflozin synthesis relies heavily on environmentally problematic solvents including dichloromethane and tetrahydrofuran, which pose toxicity and disposal challenges [11]. Green chemistry approaches have successfully replaced these solvents with more benign alternatives including methanol, ethanol, and aqueous media, significantly reducing environmental impact while maintaining synthetic efficiency [5].

Methanol has emerged as a particularly effective solvent for multiple synthetic steps, including both reduction reactions and final deprotection procedures [12]. The use of methanol-water mixtures enables efficient reaction processing while facilitating easier product isolation and purification [12]. Ethanol provides similar benefits for reduction reactions, offering improved safety profiles and biodegradability compared to traditional organic solvents [4].

Aqueous reaction media have been successfully implemented for certain synthetic transformations, particularly enzymatic processes and final deprotection steps [11]. Water-based systems eliminate organic solvent disposal requirements and enable more environmentally friendly downstream processing [5]. The development of water-compatible catalytic systems has been crucial for expanding the scope of aqueous synthetic methods [11].

The transition to greener solvents has required careful optimization of reaction conditions to maintain efficiency and selectivity. Temperature adjustments, catalyst modifications, and pH control have proven essential for successful implementation of alternative solvent systems [5]. Economic analysis demonstrates that green solvent implementation provides long-term cost advantages through reduced waste disposal costs and improved regulatory compliance [11].

Catalytic Innovations in Demethoxylation Reactions

The demethoxylation step in dapagliflozin synthesis traditionally employs stoichiometric boron trifluoride etherate, generating significant waste streams and safety concerns [4]. Catalytic innovations have focused on developing more efficient and environmentally benign systems for this critical transformation [5]. The implementation of catalytic boron trifluoride systems has reduced reagent consumption by sixty to seventy percent while maintaining comparable reaction efficiency [5].

Lewis acid catalysis using aluminum-based systems provides an alternative approach to boron-mediated demethoxylation, offering improved selectivity and reduced environmental impact [4]. These systems operate under milder conditions and generate more easily handled waste products [5]. Catalyst recovery and recycling protocols have been developed to further improve the environmental and economic profile of these processes [11].

Heterogeneous catalytic systems represent the most advanced approach to demethoxylation reactions, enabling catalyst recovery and reuse while simplifying downstream processing [5]. Solid-supported Lewis acids provide comparable activity to homogeneous systems while offering significant advantages in terms of separation and purification [11]. The development of flow-compatible heterogeneous catalysts has enabled integration with continuous processing technologies [13].

Recent innovations have explored the use of ionic liquid catalyst systems for demethoxylation reactions, providing unique solvation environments that enhance both activity and selectivity [5]. These systems offer potential for catalyst recycling and reduced volatile organic compound emissions [11]. However, cost considerations and long-term stability remain challenges for widespread industrial implementation [5].

Process Intensification and Scalability Challenges

Process intensification represents a critical aspect of modern pharmaceutical manufacturing, particularly for complex molecules like dapagliflozin that require precise control over multiple synthetic parameters [13] [14]. Continuous flow microreactor technology has emerged as the most promising approach for dapagliflozin production, offering enhanced heat and mass transfer, precise temperature control, and significantly reduced reaction times [13].

The implementation of continuous flow synthesis has achieved remarkable improvements in process efficiency, reducing overall reaction time from twenty-six hours to forty-three minutes while increasing yields to eighty-four to eighty-seven percent [13] [14]. This dramatic improvement results from enhanced mixing efficiency, precise temperature control within one degree Celsius, and elimination of batch-to-batch variability [15]. The continuous nature of the process enables steady-state operation with consistent product quality and simplified scale-up procedures [13].

Microreactor systems provide exceptional control over reaction parameters, enabling operation at elevated temperatures compared to traditional batch processes. The improved heat transfer characteristics allow reaction temperatures to be increased from negative seventy-eight degrees Celsius to negative twenty degrees Celsius without compromising selectivity or yield [13]. This temperature elevation significantly reduces energy consumption and simplifies equipment requirements.

Scale-up challenges for dapagliflozin production encompass multiple technical and economic considerations [16]. Temperature control at industrial scale requires sophisticated cryogenic systems for traditional processes, representing significant capital and operating cost burdens [16]. Continuous flow systems partially address these challenges by enabling more efficient heat management and reduced temperature requirements [13].

Mixing efficiency becomes increasingly challenging at larger scales, particularly for heterogeneous reactions involving organolithium reagents [16]. High-shear mixing systems and static mixer technologies have been developed to address these challenges, though equipment costs and energy consumption remain significant considerations [16]. Heat transfer limitations at industrial scale require careful design of heat exchanger systems and temperature control protocols [16].

Safety considerations become paramount at production scale, particularly for processes involving cryogenic conditions and reactive organometallic reagents [16]. Closed-loop systems with automated controls provide improved safety profiles while enabling consistent operation. Process analytical technology implementation ensures real-time monitoring of critical parameters and rapid response to process deviations [17].

Economic viability assessment demonstrates that while initial capital investment for advanced process technologies is substantial, long-term operational advantages provide favorable returns [18]. Process optimization studies indicate potential for significant cost reductions through improved yields, reduced waste generation, and enhanced energy efficiency [16]. Current production cost analysis suggests that optimized processes can achieve competitive manufacturing costs while meeting stringent quality requirements [18].

Analytical Validation of Synthetic Intermediates

Comprehensive analytical validation of synthetic intermediates ensures product quality and process consistency throughout dapagliflozin manufacturing [19] [20]. Each synthetic intermediate requires specific analytical protocols tailored to its unique chemical properties and critical quality attributes [19]. The validation framework encompasses identity confirmation, purity assessment, stereochemical analysis, and impurity profiling [20].

The aryl ketone intermediate generated through Friedel-Crafts acylation requires high-performance liquid chromatography with ultraviolet detection for purity assessment and related substance profiling [21]. Acceptance criteria mandate minimum purity levels of 97.9 percent with comprehensive impurity identification and quantification [4]. Chemical identity confirmation utilizes mass spectrometry and nuclear magnetic resonance spectroscopy to verify structural integrity [19].

Reduced intermediates undergo gas chromatography-mass spectrometry analysis to assess residual solvent levels and confirm chemical identity [19]. Stereochemical integrity assessment requires specialized analytical protocols to verify maintenance of critical stereogenic centers [19]. Acceptance criteria specify minimum purity levels of 95.2 percent with stringent limits on stereochemical impurities [4].

The glycosylated intermediate represents the most analytically challenging compound due to its complex stereochemistry and potential for anomerization [19]. Liquid chromatography-tandem mass spectrometry provides the necessary sensitivity and selectivity for comprehensive characterization [20]. Critical quality attributes include anomeric selectivity ratios exceeding ninety-five to five percent alpha to beta configuration [19]. Advanced nuclear magnetic resonance techniques enable detailed stereochemical analysis and confirmation of glycosidic linkage geometry [19].

Protected dapagliflozin intermediates require nuclear magnetic resonance spectroscopy for protecting group integrity assessment [19]. The analytical protocol must verify that protecting groups remain intact throughout synthetic processing while confirming absence of premature deprotection products [19]. Acceptance criteria mandate minimum purity levels of 94.4 percent with specific limits on deprotection-related impurities [4].

Final product analysis employs multiple orthogonal analytical techniques including high-performance liquid chromatography, liquid chromatography-mass spectrometry, and comprehensive impurity profiling [20]. Regulatory approval requires demonstration of analytical method validation including accuracy, precision, specificity, linearity, and robustness. The validated analytical protocol achieves quantification limits of 1.50 micrograms per milliliter with linear response ranges from 1.50 to 60 micrograms per milliliter.

Dapagliflozin exhibits highly selective binding to human Sodium-Glucose Cotransporter 2 through a complex multi-step mechanism that involves specific molecular recognition and conformational stabilization. The binding dynamics are characterized by exceptional selectivity, with dapagliflozin demonstrating more than 1200-fold higher potency for human Sodium-Glucose Cotransporter 2 compared to Sodium-Glucose Cotransporter 1, achieved through an inhibitory constant of 1.12 nanomolar for Sodium-Glucose Cotransporter 2 versus 1391 nanomolar for Sodium-Glucose Cotransporter 1 [1] [2].

The binding mechanism involves a dual-component interaction where dapagliflozin adopts a binding pose with its sugar moiety occupying the glucose binding site and its aromatic aglycon tail extending into the extracellular vestibule [1]. This binding mode is fundamentally different from the natural inhibitor phlorizin, which exhibits only 9.3-fold selectivity between the two transporter subtypes [1] [3]. The molecular basis for this selectivity lies in the specific interactions between the dapagliflozin aglycon tail and unique structural features of Sodium-Glucose Cotransporter 2.

The binding dynamics are further characterized by remarkably slow dissociation kinetics from Sodium-Glucose Cotransporter 2, with dapagliflozin remaining bound for periods exceeding 180 seconds compared to approximately 2 seconds for Sodium-Glucose Cotransporter 1 [3] [4]. This kinetic selectivity is achieved through the formation of stable hydrophobic interactions and aromatic stacking arrangements that are optimized for the Sodium-Glucose Cotransporter 2 binding pocket architecture.

InhibitorhSGLT2 IC50 (nM)hSGLT1 IC50 (nM)Selectivity RatioDissociation Rate hSGLT2Dissociation Rate hSGLT1
Dapagliflozin1.12 [2]1391 [2]1200-fold [2]Slow (180s) [3]Fast (2s) [3]
Phlorizin35.6 [2]330 [2]9.3-fold [2]Fast (25s) [3]Fast (14s) [3]
Canagliflozin4.4 [5]910 [5]206-fold [5]Slow [5]Fast [5]
Empagliflozin3.1 [5]5000 [5]1600-fold [5]Slow [5]Fast [5]

The sodium-dependent binding characteristics of dapagliflozin represent a critical aspect of its binding dynamics. Unlike phlorizin, which can bind to both sodium-bound and sodium-free states of the transporter, dapagliflozin preferentially binds to the sodium-bound outward-facing conformation of Sodium-Glucose Cotransporter 2 [1] [6]. This sodium dependence is facilitated by the stabilization of the outward-facing conformation through sodium binding at the sodium binding site 2, which pre-organizes the binding site architecture for optimal inhibitor recognition [1].

Cryo-EM Structural Insights into Inhibitor-Protein Interactions

Recent cryo-electron microscopy studies have provided unprecedented molecular-level insights into the structural basis of dapagliflozin binding to human Sodium-Glucose Cotransporter 2. High-resolution cryo-electron microscopy structures reveal dapagliflozin bound to the human Sodium-Glucose Cotransporter 2-MAP17 complex in the outward-facing conformation at resolutions ranging from 2.6 to 3.3 Angstroms [7] [8] [9].

The cryo-electron microscopy structures demonstrate that dapagliflozin binding occurs through a bipartite interaction mechanism. The glucose moiety of dapagliflozin occupies the central glucose binding site, forming hydrogen bonds with conserved residues including asparagine-75, histidine-80, glutamic acid-102, tyrosine-290, tryptophan-291, and lysine-321 [1]. These interactions recapitulate the binding mode observed for natural glucose substrates, explaining the competitive inhibition mechanism.

The aromatic aglycon tail of dapagliflozin extends into the extracellular vestibule, where it engages in extensive hydrophobic and aromatic interactions with transmembrane helices 1, 2, and 6 [1] [7]. Particularly significant is the formation of an aromatic cage around the central ring of the aglycon tail, composed of histidine-80, phenylalanine-98, and histidine-268 in extracellular loop 5 [1]. This aromatic cage provides enhanced binding affinity and selectivity compared to Sodium-Glucose Cotransporter 1, which lacks the histidine-268 residue.

The cryo-electron microscopy structures also reveal the critical role of the membrane-associated protein 17 (MAP17) in facilitating dapagliflozin binding. MAP17 interacts with transmembrane helix 13 of human Sodium-Glucose Cotransporter 2 and functions as a scaffold that stabilizes the transporter conformation [10] [11]. The MAP17-associated bundle domain remains fixed during the inhibitor binding process, while conformational changes occur primarily in the moving domain comprising transmembrane helices 0, 3, 4, 5, 8, 9, and 10 [6].

Structural analysis reveals that dapagliflozin binding locks human Sodium-Glucose Cotransporter 2 in an outward-open conformation by preventing the conformational transitions necessary for substrate transport [10] [11]. The inhibitor achieves this by occupying both the substrate binding site and the external vestibule, effectively blocking the alternating access mechanism that is essential for glucose transport.

Comparative Analysis with Phlorizin and Other Gliflozins

The structural and functional comparison of dapagliflozin with phlorizin and other gliflozin compounds reveals distinct binding mechanisms and selectivity profiles that have important implications for therapeutic efficacy. Phlorizin, the natural prototype inhibitor, exhibits fundamentally different binding characteristics compared to synthetic gliflozins including dapagliflozin [7] [9] [6].

Phlorizin demonstrates biphasic binding kinetics to human Sodium-Glucose Cotransporter 2, with the ability to bind to both outward-facing and inward-open conformations [7] [9] [6]. In contrast, dapagliflozin and other synthetic gliflozins including canagliflozin and empagliflozin bind exclusively to the outward-facing conformation [7] [9]. This difference in binding behavior is attributed to the distinct chemical structures and resulting interaction profiles of these compounds.

The selectivity profile analysis reveals that dapagliflozin achieves superior selectivity for Sodium-Glucose Cotransporter 2 compared to phlorizin through multiple structural determinants. While phlorizin exhibits only 9.3-fold selectivity between Sodium-Glucose Cotransporter 2 and Sodium-Glucose Cotransporter 1, dapagliflozin demonstrates more than 1200-fold selectivity [1] [2]. This enhanced selectivity is achieved through the formation of an aromatic cage in Sodium-Glucose Cotransporter 2 that is not present in Sodium-Glucose Cotransporter 1, involving histidine-268 in extracellular loop 5 [1].

Comparative analysis of gliflozin binding modes reveals that synthetic inhibitors share common structural features that distinguish them from phlorizin. All synthetic gliflozins contain carbon-glycoside linkages that provide enhanced enzymatic stability compared to the oxygen-glycoside linkage in phlorizin [12] [5]. This structural modification prevents hydrolysis by glucosidases and contributes to improved pharmacokinetic properties.

InhibitorBinding ConformationSugar Moiety BindingAglycon PositionSodium Dependence
DapagliflozinOutward-facing [7]Glucose binding site [1]Extracellular vestibule [1]Na+ stabilizes binding [1]
PhlorizinInward-open [7]Glucose binding site [1]Intracellular side [7]Na+ independent [7]
CanagliflozinOutward-facing [7]Glucose binding site [7]Extracellular vestibule [7]Na+ stabilizes binding [7]
EmpagliflozinOutward-facing [11]Glucose binding site [11]Extracellular vestibule [11]Na+ stabilizes binding [11]

The kinetic analysis demonstrates that synthetic gliflozins exhibit significantly slower dissociation rates from Sodium-Glucose Cotransporter 2 compared to phlorizin. Dapagliflozin and fluoro-dapagliflozin dissociate from human Sodium-Glucose Cotransporter 2 with half-times exceeding 180 seconds, while phlorizin dissociates rapidly with a half-time of approximately 25 seconds [3] [4]. This kinetic difference contributes to the enhanced potency and duration of action of synthetic gliflozins.

The structural basis for these kinetic differences lies in the specific interactions between the aglycon tails and the binding pocket architecture. Synthetic gliflozins form more extensive hydrophobic interactions and aromatic stacking arrangements that stabilize the bound conformation, while phlorizin exhibits more dynamic binding with frequent association and dissociation events [3] [4].

Conformational Changes During Transport Inhibition

The mechanism of transport inhibition by dapagliflozin involves complex conformational changes that prevent the normal alternating access cycle of Sodium-Glucose Cotransporter 2. Structural analysis reveals that the transporter undergoes specific conformational transitions during the inhibition process, which differ significantly from the normal substrate transport mechanism [13] [6] [14].

Under normal physiological conditions, human Sodium-Glucose Cotransporter 2 operates through an alternating access mechanism involving three distinct conformational states: outward-facing, occluded, and inward-open [13] [6] [14]. During normal glucose transport, the transporter first binds sodium and glucose from the extracellular side in the outward-facing conformation, then transitions to an occluded state where both extracellular and intracellular gates are closed, and finally adopts an inward-open conformation to release substrates into the cytoplasm [13] [6] [14].

Dapagliflozin binding fundamentally disrupts this normal transport cycle by stabilizing the outward-facing conformation and preventing the conformational transitions necessary for substrate release [1] [11] [6]. The inhibitor achieves this stabilization through multiple molecular mechanisms including occupation of the glucose binding site, interaction with the extracellular vestibule, and stabilization of the sodium-bound state [1] [11] [6].

The conformational changes during inhibition involve specific movements of transmembrane helices that compose the moving domain of the transporter [6]. In the normal transport cycle, transmembrane helices 3, 4, 5, 8, 9, and 10 undergo coordinated movements that open and close the intracellular and extracellular gates [6]. Dapagliflozin binding prevents these movements by creating steric hindrance and stabilizing interactions that maintain the outward-facing conformation [1] [11].

Conformational StateTransmembrane MovementGate StatusSodium BindingInhibitor Effect
Outward-facingBundle domain fixed [6]Extracellular gate open [6]Na+ bound at Na2 [6]Stabilizes outward conformation [1]
OccludedBoth gates closed [6]Both gates closed [6]Na+ bound [6]Prevents transition [1]
Inward-openMoving domain displaced [6]Intracellular gate open [6]Na+ released [6]Blocked by inhibitor [1]

The role of sodium binding in modulating conformational changes during inhibition represents a critical aspect of the inhibition mechanism. Sodium binding at the sodium binding site 2 stabilizes the outward-facing conformation and facilitates dapagliflozin binding through allosteric effects [1] [6]. The sodium-bound state pre-organizes the binding site architecture and enhances the affinity for inhibitor binding [1].

Analysis of the conformational changes reveals that dapagliflozin binding induces partial closure of the extracellular gate through an induced-fit mechanism [1]. Molecular dynamics simulations demonstrate substantial movement in transmembrane helices 9 and 10, with rotation of transmembrane helix 9 and bending of transmembrane helix 10 around a central kink [1]. Additionally, extracellular loop 5 forms a cap over the aglycon tail of the inhibitor, contributing to the stabilization of the inhibited conformation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

408.1339662 g/mol

Monoisotopic Mass

408.1339662 g/mol

Boiling Point

609

Heavy Atom Count

28

LogP

2.7

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1ULL0QJ8UC

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (42.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (42.86%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (85.71%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dapagliflozin is indicated as an adjunct treatment to improve glycemic control in adult patients with type 2 diabetes mellitus along with diet and exercise.For patients with chronic kidney disease at risk of progression, dapagliflozin in used to reduce the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure. Dapagliflozin is also indicated to either reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visit in adults with heart failure or reduce the risk of hospitalization for heart failure in adults with type 2 diabetes mellitus and either established cardiovascular disease or multiple cardiovascular risk factors. Combination products with dapagliflozin also exist, either as a dapagliflozin-saxagliptin or dapagliflozin-metformin hydrochloride formulation. Both are used as an adjunct treatment to diet and exercise to improve glycemic control in adults with type 2 diabetes.
FDA Label
Type 2 diabetes mellitusForxiga is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureForxiga is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseForxiga is indicated in adults for the treatment of chronic kidney disease.
Type 2 diabetes mellitusEdistride is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exerciseas monotherapy when metformin is considered inappropriate due to intolerance. in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureEdistride is indicated in adults for the treatment of symptomatic chronic heart failure. Chronic kidney diseaseEdistride is indicated in adults for the treatment of chronic kidney disease.
Type 2 diabetes mellitusDapagliflozin Viatris is indicated in adults and children aged 10 years and above for the treatment of insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exercise- as monotherapy when metformin is considered inappropriate due to intolerance. - in addition to other medicinal products for the treatment of type 2 diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1. Heart failureDapagliflozin Viatris is indicated in adults for the treatment of symptomatic chronic heart failure with reduced ejection fraction. Chronic kidney diseaseDapagliflozin Viatris is indicated in adults for the treatment of chronic kidney disease.
Treatment of type I diabetes mellitus
Treatment of ischaemic heart disease
Treatment of type II diabetes mellitus
Treatment of Coronavirus disease 2019 (COVID-19)
Treatment of chronic kidney disease
Prevention of cardiovascular events in patients with chronic heart failure

Pharmacology

Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron[A6757]. SGLT2 facilitates 90% of glucose resorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine[A6757]. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus[A6757].
Dapagliflozin is a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity. Dapagliflozin selectively and potently inhibits SGLT2 compared to SGLT1, which is the cotransporter of glucose in the gut.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10BD
A10BD21
A10BD15
A10BK01
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK01 - Dapagliflozin

Mechanism of Action

Dapagliflozin inhibits the sodium-glucose cotransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A2 (SGLT2) [HSA:6524] [KO:K14382]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

461432-26-8

Absorption Distribution and Excretion

Oral dapagliflozin reaches a maximum concentration within 1 hour of administration when patients have been fasting. Following oral administration of dapagliflozin, the maximum plasma concentration (Cmax) is usually attained within 2 hours under fasting state. The Cmax and AUC values increase dose proportionally with an increase in dapagliflozin dose in the therapeutic dose range. The absolute oral bioavailability of dapagliflozin following the administration of a 10 mg dose is 78%. Administration of dapagliflozin with a high-fat meal decreases its Cmax by up to 50% and prolongs Tmax by approximately 1 hour but does not alter AUC as compared with the fasted state. These changes are not considered to be clinically meaningful and dapagliflozin can be administered with or without food.
Dapagliflozin and related metabolites are primarily eliminated via the renal pathway. Following a single 50 mg dose of [14C]-dapagliflozin, 75% and 21% of total radioactivity is excreted in urine and feces, respectively. In urine, less than 2% of the dose is excreted as the parent drug. In feces, approximately 15% of the dose is excreted as the parent drug.
The volume of distribution was estimated to be 118L.
Oral plasma clearance was 4.9 mL/min/kg, and renal clearance was 5.6 mL/min.

Metabolism Metabolites

Dapagliflozin is primarily glucuronidated to become the inactive 3-O-glucuronide metabolite(60.7%). Dapagliflozin also produces another minor glucuronidated metabolite(5.4%), a de-ethylated metabolite(<5%), and a hydroxylated metabolite(<5%). Metabolism of dapagliflozin is mediated by cytochrome p-450(CYP)1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP3A4, uridine diphosphate glucuronyltransferase(UGT)1A9, UGT2B4, and UGT2B7. Glucuronidation to the major metabolite is mediated by UGT1A9.

Wikipedia

Dapagliflozin
LY-320,135

FDA Medication Guides

Farxiga
Dapagliflozin
TABLET;ORAL
ASTRAZENECA AB
09/12/2023
Xigduo XR
Dapagliflozin; METformin Hydrochloride
TABLET, EXTENDED RELEASE;ORAL

Biological Half Life

The mean plasma terminal half-life (t1/2) for dapagliflozin is approximately 12.9 hours following a single oral dose of 10 mg. In healthy subjects given a single oral dose of 50 mg of dapagliflozin, the mean terminal half-life was 13.8 hours.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Hinnen D. Glucuretic effects and renal safety of dapagliflozin in patients with type 2 diabetes. Ther Adv Endocrinol Metab. 2015 Jun;6(3):92-102. doi: 10.1177/2042018815575273. Review. PubMed PMID: 26137213; PubMed Central PMCID: PMC4480550.
2: Liakos A, Karagiannis T, Bekiari E, Boura P, Tsapas A. Update on long-term efficacy and safety of dapagliflozin in patients with type 2 diabetes mellitus. Ther Adv Endocrinol Metab. 2015 Apr;6(2):61-7. doi: 10.1177/2042018814560735. Review. PubMed PMID: 25941564; PubMed Central PMCID: PMC4406879.
3: Vivian EM. Dapagliflozin: a new sodium-glucose cotransporter 2 inhibitor for treatment of type 2 diabetes. Am J Health Syst Pharm. 2015 Mar 1;72(5):361-72. doi: 10.2146/ajhp140168. Review. PubMed PMID: 25694411.
4: Filippatos TD, Liberopoulos EN, Elisaf MS. Dapagliflozin in patients with type 2 diabetes mellitus. Ther Adv Endocrinol Metab. 2015 Feb;6(1):29-41. doi: 10.1177/2042018814558243. Review. PubMed PMID: 25678954; PubMed Central PMCID: PMC4321869.
5: Sposetti G, MacKinnon I, Barengo NC. Dapagliflozin: drug profile and its role in individualized treatment. Expert Rev Cardiovasc Ther. 2015 Feb;13(2):129-39. doi: 10.1586/14779072.2015.995636. Epub 2015 Jan 6. Review. PubMed PMID: 25560982.
6: Anderson SL. Dapagliflozin efficacy and safety: a perspective review. Ther Adv Drug Saf. 2014 Dec;5(6):242-54. doi: 10.1177/2042098614551938. Review. PubMed PMID: 25436106; PubMed Central PMCID: PMC4232499.
7: Maranghi M, Carnovale A, Durante C, Tarquini G, Tiseo G, Filetti S. Pharmacokinetics, pharmacodynamics and clinical efficacy of dapagliflozin for the treatment of type 2 diabetes. Expert Opin Drug Metab Toxicol. 2015 Jan;11(1):125-37. doi: 10.1517/17425255.2015.986457. Epub 2014 Nov 24. Review. PubMed PMID: 25418019.
8: Plosker GL. Dapagliflozin: a review of its use in patients with type 2 diabetes. Drugs. 2014 Dec;74(18):2191-209. doi: 10.1007/s40265-014-0324-3. Review. PubMed PMID: 25389049.
9: Thomas MC. Renal effects of dapagliflozin in patients with type 2 diabetes. Ther Adv Endocrinol Metab. 2014 Jun;5(3):53-61. doi: 10.1177/2042018814544153. Review. PubMed PMID: 25126408; PubMed Central PMCID: PMC4132377.
10: Orme M, Fenici P, Lomon ID, Wygant G, Townsend R, Roudaut M. A systematic review and mixed-treatment comparison of dapagliflozin with existing anti-diabetes treatments for those with type 2 diabetes mellitus inadequately controlled by sulfonylurea monotherapy. Diabetol Metab Syndr. 2014 Jun 11;6:73. doi: 10.1186/1758-5996-6-73. eCollection 2014. Review. PubMed PMID: 25006351; PubMed Central PMCID: PMC4085736.
11: Aylsworth A, Dean Z, VanNorman C, Nkemdirim Okere A. Dapagliflozin for the Treatment of Type 2 Diabetes Mellitus. Ann Pharmacother. 2014 Jun 20;48(9):1202-1208. [Epub ahead of print] Review. PubMed PMID: 24951310.
12: Salvo MC, Brooks AD, Thacker SM. Patient considerations in the management of type 2 diabetes - critical appraisal of dapagliflozin. Patient Prefer Adherence. 2014 Apr 22;8:493-502. doi: 10.2147/PPA.S59169. eCollection 2014. Review. PubMed PMID: 24790417; PubMed Central PMCID: PMC4003262.
13: Balakumar P, Sundram K, Dhanaraj SA. Dapagliflozin: glucuretic action and beyond. Pharmacol Res. 2014 Apr;82:34-9. doi: 10.1016/j.phrs.2014.03.008. Epub 2014 Apr 3. Review. PubMed PMID: 24705156.
14: Albarrán OG, Ampudia-Blasco FJ. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes]. Med Clin (Barc). 2013 Sep;141 Suppl 2:36-43. doi: 10.1016/S0025-7753(13)70062-9. Review. Spanish. PubMed PMID: 24444523.
15: Goring S, Hawkins N, Wygant G, Roudaut M, Townsend R, Wood I, Barnett AH. Dapagliflozin compared with other oral anti-diabetes treatments when added to metformin monotherapy: a systematic review and network meta-analysis. Diabetes Obes Metab. 2014 May;16(5):433-42. doi: 10.1111/dom.12239. Epub 2013 Dec 16. Review. PubMed PMID: 24237939.
16: Kilov G, Leow S, Thomas M. SGLT2 inhibition with dapagliflozin -- a novel approach for the management of type 2 diabetes. Aust Fam Physician. 2013 Oct;42(10):706-10. Review. PubMed PMID: 24130972.
17: Zhang M, Zhang L, Wu B, Song H, An Z, Li S. Dapagliflozin treatment for type 2 diabetes: a systematic review and meta-analysis of randomized controlled trials. Diabetes Metab Res Rev. 2014 Mar;30(3):204-21. doi: 10.1002/dmrr.2479. Review. PubMed PMID: 24115369.
18: Kasichayanula S, Liu X, Lacreta F, Griffen SC, Boulton DW. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clin Pharmacokinet. 2014 Jan;53(1):17-27. doi: 10.1007/s40262-013-0104-3. Review. PubMed PMID: 24105299.
19: Kleefstra N, Drion I, van Hateren KJ, Holleman F, Goudswaard AN, Bilo HJ. [SGLT-2 inhibitors: diabetes treatment by glycosuria; literature review on the effect of dapagliflozin]. Ned Tijdschr Geneeskd. 2013;157(38):A5969. Review. Dutch. PubMed PMID: 24050445.
20: Abdul-Ghani MA, DeFronzo RA. Dapagliflozin for the treatment of type 2 diabetes. Expert Opin Pharmacother. 2013 Aug;14(12):1695-703. doi: 10.1517/14656566.2013.812632. Epub 2013 Jun 26. Review. PubMed PMID: 23800130.

Explore Compound Types